3-Amino-3-(3-thienyl)propanoic acid 3-Amino-3-(3-thienyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 94333-62-7
VCID: VC3753221
InChI: InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
SMILES: C1=CSC=C1C(CC(=O)O)N
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

3-Amino-3-(3-thienyl)propanoic acid

CAS No.: 94333-62-7

Cat. No.: VC3753221

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(3-thienyl)propanoic acid - 94333-62-7

Specification

CAS No. 94333-62-7
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name 3-amino-3-thiophen-3-ylpropanoic acid
Standard InChI InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
Standard InChI Key ONZXUIFNJXTVDZ-UHFFFAOYSA-N
SMILES C1=CSC=C1C(CC(=O)O)N
Canonical SMILES C1=CSC=C1C(CN)C(=O)O

Introduction

3-Amino-3-(3-thienyl)propanoic acid is an organic compound featuring a unique combination of functional groups that make it significant in chemical and biological research. It contains an amino group, a thiophene ring, and a propanoic acid backbone, giving it both aromatic and acidic properties. This compound is identified by the CAS number 94333-62-7 and has the molecular formula C7H9NO2SC_7H_9NO_2S with a molecular weight of 171.22 g/mol .

Structural Features

The structure of 3-Amino-3-(3-thienyl)propanoic acid includes:

  • Amino group (-NH₂): Contributes to basicity and hydrogen bonding.

  • Thiophene ring: An aromatic sulfur-containing heterocycle that enhances binding interactions.

  • Propanoic acid group (-COOH): Provides acidity and facilitates solubility in polar solvents.

PropertyValue
Molecular FormulaC7H9NO2SC_7H_9NO_2S
Molecular Weight171.22 g/mol
Melting Point208–210 °C
CAS Number94333-62-7
MDL NumberMFCD00152179

Synthesis

The synthesis of 3-Amino-3-(3-thienyl)propanoic acid typically involves reactions that incorporate thiophene derivatives into amino acid frameworks. Common methods include:

  • Michael Addition Reactions: Using thiophene-based substrates to introduce the thienyl group into a propanoic acid scaffold.

  • Amidation Reactions: Coupling thiophene derivatives with precursors containing amino and carboxylic functional groups.

These reactions are often catalyzed by acids or bases to ensure high yields and purity .

Biological Activity

Studies suggest that the structural features of 3-Amino-3-(3-thienyl)propanoic acid enable it to interact with enzymes and receptors, potentially modulating their activity:

  • Aromatic Interactions: The thiophene ring enhances binding affinity through π-stacking.

  • Hydrogen Bonding: The amino group provides sites for hydrogen bonding with biological targets.

These properties make it a candidate for pharmacological studies, particularly in enzyme kinetics and receptor modulation .

Safety Profile

The compound is classified as an irritant under GHS standards:

  • Hazard Statements: H319 (Causes serious eye irritation), H315 (Causes skin irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use protective equipment such as gloves and goggles when handling .

Applications

The versatility of 3-Amino-3-(3-thienyl)propanoic acid allows its use in various fields:

  • Synthetic Chemistry: As a precursor for designing derivatives with enhanced properties.

  • Biological Research: To study amino acid metabolism and enzyme interactions.

  • Pharmacology: Potential therapeutic applications due to its ability to modulate biological targets.

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar molecules:

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(2-thienyl)propanoic acidThienyl group at position 2Different steric/electronic effects
3-Amino-3-(4-thienyl)propanoic acidThienyl group at position 4Variation in aromaticity/reactivity
3-Amino-3-phenylpropanoic acidPhenyl instead of thienylAltered aromaticity

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